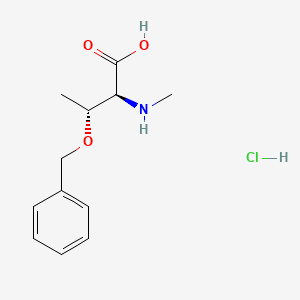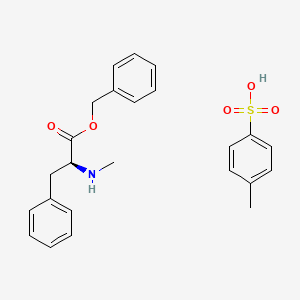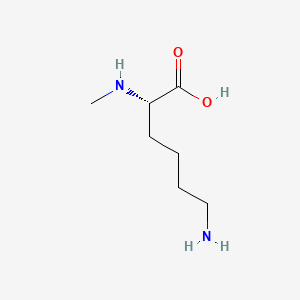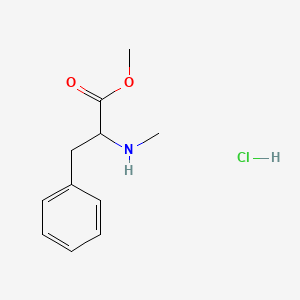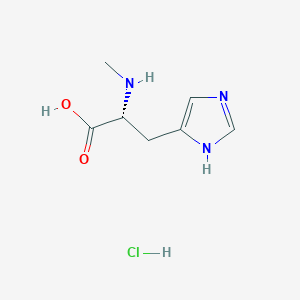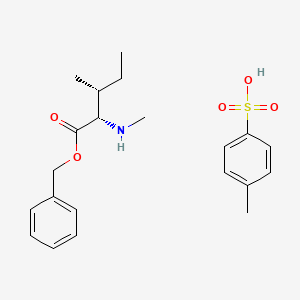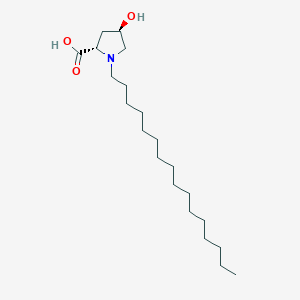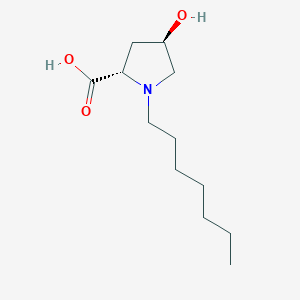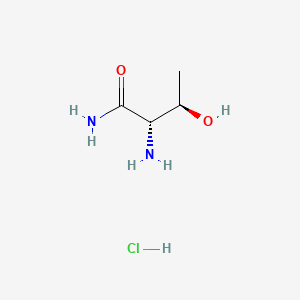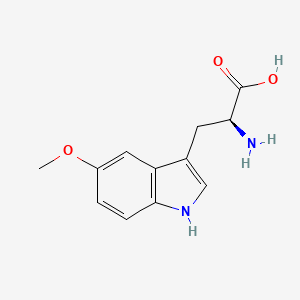
5-Methoxytryptophan
Übersicht
Beschreibung
5-Methoxytryptophan (5-MTP) is an endothelial factor with anti-inflammatory properties . It is synthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase . It exhibits anti-inflammatory and tumor-suppressing activities .
Synthesis Analysis
5-MTP is synthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase . Lipopolysaccharide (LPS) and pro-inflammatory cytokines suppress endothelial 5-MTP production by inhibiting TPH-1 expression .
Molecular Structure Analysis
The molecular formula of 5-MTP is C12H14N2O3 . Its average mass is 234.251 Da and its monoisotopic mass is 234.100449 Da .
Chemical Reactions Analysis
5-MTP protects endothelial barrier function and promotes endothelial repair, while it blocks vascular smooth muscle cell migration and proliferation by inhibiting p38 MAPK activation . It controls macrophage transmigration and activation by inhibiting p38 MAPK and NF-κB activation .
Physical And Chemical Properties Analysis
5-MTP has a density of 1.3±0.1 g/cm3, a boiling point of 478.3±45.0 °C at 760 mmHg, and a flash point of 243.1±28.7 °C . It has 5 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds . Its ACD/LogP is 0.95 .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Vascular Injury Protection
5-Methoxytryptophan (5-MTP) is noted for its anti-inflammatory properties and its role in protecting against vascular injury. It is synthesized from L-tryptophan and has been found to protect endothelial barrier function, promote endothelial repair, and inhibit vascular smooth muscle cell migration and proliferation. This effect is mediated by blocking p38 MAPK activation and controlling macrophage transmigration and activation. 5-MTP has demonstrated effectiveness in attenuating arterial intimal hyperplasia, systemic inflammation, and preventing renal fibrosis in murine models. Its reduced levels in human sepsis, chronic kidney disease, and acute myocardial infarction suggest potential as a theranostic biomarker (Wu et al., 2020).
Cancer Progression and Treatment
5-MTP has been identified as a tryptophan metabolite with tumor-suppressing activities. Research indicates that restoring 5-MTP production in cancer cells can lead to a tryptophan-metabolic switch from serotonin to 5-MTP production, which is associated with slower growth and lower metastasis in cancer models. This highlights the potential therapeutic value of 5-MTP in managing cancer (Chen et al., 2018).
Cardiomyocyte Protection and Repair
5-MTP has been shown to reduce reactive oxygen species (ROS)-induced heart ischemia-reperfusion injury in in vitro models. It facilitates cell migration, wound healing, and modulates growth-associated proteins, cytoskeleton regulation, redox regulation, and protein folding in cardiomyocytes. This suggests a potential role for 5-MTP in therapies aimed at heart repair and protection against ischemic damage (Chou & Chan, 2014).
Pediatric Lupus Nephritis
A study on pediatric lupus nephritis (LN) found that serum 5-MTP levels were positively correlated with disease activity, prognosis, and remission status, indicating its potential as a biomarker in LN management (Lin et al., 2020).
Mesenchymal Stem Cell Senescence
5-MTP has been shown to protect mesenchymal stem cells (MSCs) from stress-induced senescence, enhancing their viability for cell therapy. It achieves this by upregulating FoxO3a and mTOR, reducing senescence markers, and improving cell proliferation and anti-inflammatory properties (Chang et al., 2017).
Hepatocellular Carcinoma Prognosis
In hepatocellular carcinoma (HCC), both serum 5-MTP concentration and tissue hydroxyindole O-methyltransferase (HIOMT) levels were associated with overall and relapse-free survival, suggesting their potential as prognostic biomarkers for HCC (Ko et al., 2021).
Wirkmechanismus
Target of Action
5-Methoxy-L-tryptophan, also known as (S)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid or 5-Methoxytryptophan, is an endothelial factor . It primarily targets endothelial cells, vascular smooth muscle cells, and macrophages . The compound’s role is to protect endothelial barrier function, promote endothelial repair, and control macrophage transmigration and activation .
Mode of Action
5-Methoxy-L-tryptophan interacts with its targets by inhibiting the activation of p38 MAPK and NF-κB . This results in the blocking of vascular smooth muscle cell migration and proliferation, and the control of macrophage transmigration and activation .
Biochemical Pathways
5-Methoxy-L-tryptophan is synthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 and hydroxyindole O-methyltransferase . The compound’s action affects the p38 MAPK and NF-κB pathways . Downstream effects include the protection of endothelial barrier function, promotion of endothelial repair, and control of macrophage transmigration and activation .
Pharmacokinetics
It is known that the compound is synthesized by tryptophan hydroxylase and hydroxyindole o-methyltransferase
Result of Action
The action of 5-Methoxy-L-tryptophan results in several molecular and cellular effects. It protects endothelial barrier function, promotes endothelial repair, and controls macrophage transmigration and activation . Additionally, it attenuates arterial intimal hyperplasia, defends against systemic inflammation, and prevents renal fibrosis in relevant murine models .
Action Environment
The action of 5-Methoxy-L-tryptophan can be influenced by environmental factors such as the presence of lipopolysaccharide and pro-inflammatory cytokines, which suppress endothelial 5-Methoxy-L-tryptophan production by inhibiting tryptophan hydroxylase-1 expression
Safety and Hazards
Zukünftige Richtungen
5-MTP represents a new class of tryptophan metabolite which defends against inflammation and inflammation-mediated tissue damage and fibrosis . It may be a valuable lead compound for developing new drugs to treat complex human inflammatory disorders . It has been suggested that 5-MTP sensitizes the antitumor activity of sorafenib in LLC cells in vitro and in vivo, suggesting that sorafenib-5-MTP has the potential to serve as a therapeutic option for patients with lung cancer .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNPSKDDJARYKK-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Methoxytryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
2504-22-5, 25197-96-0 | |
| Record name | 5-Methoxytryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxytryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025197960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-METHOXYTRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B7WK2X4JP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Methoxytryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



